Morphothebaine
Description
Morphothebaine (C₁₉H₂₁NO₃) is an aporphine alkaloid derived from the structural rearrangement of thebaine (1), a naturally occurring opioid alkaloid found in Papaver species. It is synthesized via acid-catalyzed rearrangement of thebaine in the presence of methanesulfonic acid or through oxidation of codeine followed by acid treatment . This compound features a phenanthrene core with methoxy substitutions at positions 3, 4, and 6, and a hydroxyl group at position 11, making it a key intermediate in the synthesis of dopaminergic aporphines such as 2-aryl apomorphines . Its pharmacological profile includes moderate affinity for dopaminergic receptors, though it exhibits weaker emetic activity compared to apomorphine .
Properties
CAS No. |
478-53-5 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
InChI Key |
LEWKYIVLAXKZAS-CQSZACIVSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Receptor Affinity |
|---|---|---|---|
| This compound | Aporphine | 3,4,6-OMe; 11-OH | Dopaminergic (moderate) |
| Thebaine | Dihydrocodeinone | 3,6-OMe; 4,5-O bridge | κ-opioid (weak) |
| Apomorphine | Aporphine | 3,4-OH; 6,7-diOH (variable) | Dopaminergic (high) |
| isoThebaine | Aporphine | 3,4,6-OMe; 8-vinyl | Underexplored |
This compound vs. Apomorphine
- Structural Differences: Apomorphine (C₁₇H₁₇NO₂) lacks methoxy groups at C3 and C6 but has hydroxyl groups at C3 and C4, enhancing its solubility and dopamine receptor binding .
- Pharmacological Activity : Apomorphine is a potent D₁/D₂ dopamine agonist used in Parkinson’s disease, whereas this compound derivatives exhibit weaker emetic and dopaminergic effects .
- Synthetic Routes : Apomorphine is derived from morphine dehydration, while this compound is synthesized from thebaine/codeine .
This compound vs. isoThebaine
- Structural Differences: isoThebaine (C₁₉H₂₁NO₃) shares the 3,4,6-trimethoxy pattern with this compound but includes a vinyl group at C8, altering its stereochemistry .
- Natural Occurrence : isoThebaine is found in Papaver orientale, whereas this compound is semi-synthetic .
Pharmacological and Physical Properties
Table 2: Pharmacological and Physical Data
Research Implications and Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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